molecular formula C18H20F14O4 B15290091 Decane-1,10-diyl bis(heptafluorobutanoate) CAS No. 426-64-2

Decane-1,10-diyl bis(heptafluorobutanoate)

Cat. No.: B15290091
CAS No.: 426-64-2
M. Wt: 566.3 g/mol
InChI Key: AVVCGEANSDZGAS-UHFFFAOYSA-N
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Description

Decane-1,10-diyl bis(heptafluorobutanoate) is a fluorinated ester compound characterized by a linear decane backbone (C10H20) with heptafluorobutanoate groups (-OCOC3F7) attached at both terminal positions. Its structure confers unique physicochemical properties, including high thermal stability, chemical resistance, and low surface energy, making it relevant in specialized applications such as surfactants, lubricants, or polymeric additives .

Properties

CAS No.

426-64-2

Molecular Formula

C18H20F14O4

Molecular Weight

566.3 g/mol

IUPAC Name

10-(2,2,3,3,4,4,4-heptafluorobutanoyloxy)decyl 2,2,3,3,4,4,4-heptafluorobutanoate

InChI

InChI=1S/C18H20F14O4/c19-13(20,15(23,24)17(27,28)29)11(33)35-9-7-5-3-1-2-4-6-8-10-36-12(34)14(21,22)16(25,26)18(30,31)32/h1-10H2

InChI Key

AVVCGEANSDZGAS-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCOC(=O)C(C(C(F)(F)F)(F)F)(F)F)CCCCOC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decane-1,10-diyl bis(heptafluorobutanoate) typically involves the esterification of decane-1,10-diol with heptafluorobutanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of decane-1,10-diyl bis(heptafluorobutanoate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Decane-1,10-diyl bis(heptafluorobutanoate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Heptafluorobutanoic acid and decane-1,10-dicarboxylic acid.

    Reduction: Decane-1,10-diol and heptafluorobutanol.

    Substitution: Various substituted decane derivatives depending on the nucleophile used.

Scientific Research Applications

Decane-1,10-diyl bis(heptafluorobutanoate) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential as a drug delivery agent due to its unique chemical properties.

    Industry: Utilized in the production of specialty polymers and as a component in high-performance materials.

Mechanism of Action

The mechanism of action of decane-1,10-diyl bis(heptafluorobutanoate) depends on its application. In biochemical assays, it may interact with specific enzymes or proteins, altering their activity. In drug delivery, it can encapsulate active pharmaceutical ingredients, facilitating their transport and release at the target site. The molecular targets and pathways involved vary based on the specific use case.

Comparison with Similar Compounds

Structural Analogues

The decane-1,10-diyl backbone is a common feature in several compounds, but substituent groups dictate functional differences. Key analogues include:

Compound Name Substituents Key Applications References
Decane-1,10-diyl bis(heptafluorobutanoate) Heptafluorobutanoate esters (-OCOC3F7) Surfactants, hydrophobic coatings
Bis(1-butylpentyl)decane-1,10-diyl diglutarate Glutarate esters (-OCO(CH2)3COO-) Ion-selective membranes (e.g., sodium sensors)
1,1'-(Decane-1,10-diyl)bis[4-amino-2-methylquinolinium] diacetate Quinolinium ammonium groups with acetate counterions Antimicrobial agents (e.g., dequalinium acetate)
1,10-Bis[4-aza-1-azoniabicyclo[2.2.2]octan-1-yl]decane dibromide Azonia bicyclic groups Biocides, phase-transfer catalysts

Structural Insights :

  • Fluorinated vs. Non-Fluorinated Esters: The heptafluorobutanoate groups in the target compound enhance hydrophobicity and chemical inertness compared to non-fluorinated esters like diglutarate derivatives .
  • Ammonium Salts vs. Esters : Quaternary ammonium derivatives (e.g., dequalinium acetate) exhibit ionic character, enabling solubility in polar solvents and antimicrobial activity, unlike neutral esters .

Physicochemical Properties

Property Decane-1,10-diyl bis(heptafluorobutanoate) Bis(1-butylpentyl)decane-1,10-diyl diglutarate Dequalinium Acetate
Molecular Weight ~550–650 (estimated) 654.96 548.5 (as diacetate salt)
Solubility Low in water; soluble in fluorinated solvents Soluble in organic solvents (e.g., THF, DCM) Water-soluble (ionic nature)
Thermal Stability High (C-F bonds resist degradation) Moderate (ester hydrolysis at high temperatures) Decomposes upon heating
Bioactivity Limited (non-ionic) None reported Strong antimicrobial activity

Key Observations :

  • Fluorination drastically reduces polarity and increases thermal stability compared to non-fluorinated analogues.
  • Ionic derivatives (e.g., dequalinium acetate) exhibit biological activity but lack the chemical robustness of fluorinated esters .

Toxicity and Environmental Considerations

  • Perfluoroalkyl Concerns: Fluorinated compounds like Decane-1,10-diyl bis(heptafluorobutanoate) may pose environmental persistence and bioaccumulation risks, similar to other perfluoroalkyl substances (PFAS) .
  • Ammonium Salts : While effective antimicrobials, some quaternary ammonium compounds (e.g., dequalinium acetate) show cytotoxicity at high concentrations, necessitating regulated use .

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